molecular formula C22H20N4O3S2 B2484392 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide CAS No. 1251584-08-3

5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide

Cat. No. B2484392
CAS RN: 1251584-08-3
M. Wt: 452.55
InChI Key: HLNHWYLBNHHBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide-derived compounds, including those with structures similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide, typically involves complex reactions with transition metals to form new ligands and complexes. These processes are characterized using various analytical techniques like IR, NMR, mass spectrometry, and X-ray diffraction to confirm the structures of the synthesized compounds (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, providing detailed insights into their geometry, bonding, and overall structural configuration. For instance, ligands like 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate show an octahedral geometry, which is crucial for understanding the compound's reactivity and interactions (Chohan & Shad, 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, indicating their reactivity towards different substances. Their interaction with transition metals to form complexes and their antibacterial and antifungal activities highlight their chemical properties and potential applicability in different fields (Chohan & Shad, 2011).

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamide-derived compounds, including those with a structure similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide, have been synthesized and characterized for their physical and spectral properties. For example, Chohan and Shad (2011) investigated sulfonamide-derived new ligands and their transition metal complexes, revealing insights into their bonding, structure, and potential biological activities (Chohan & Shad, 2011).

Biological Activity

  • The antimicrobial activity of sulfonamides containing structures related to this compound has been studied. For instance, Alyar et al. (2018) synthesized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes, demonstrating significant antimicrobial activities against various bacterial strains (Alyar et al., 2018).

Pharmaceutical Potential

  • Compounds similar to this compound have shown potential in pharmaceutical applications. For example, Krátký et al. (2012) studied the antimicrobial activity of sulfonamides containing different scaffolds, highlighting their potential in developing new therapeutic agents (Krátký et al., 2012).

Photodynamic Therapy Applications

  • Related compounds have been investigated for their suitability in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, demonstrating their potential as Type II photosensitizers in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Antitumor and Antibacterial Potential

  • The synthesis of thiophene derivatives, closely related to the molecular structure , has shown promising results in antitumor and antibacterial applications. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating significant activity against various cancer cell lines and bacterial strains (Hafez et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide' involves the reaction of 3,4-dimethylisoxazole with 2-methylbenzylamine to form an intermediate, which is then reacted with thiophene-2-sulfonyl chloride to yield the final product.", "Starting Materials": [ "3,4-dimethylisoxazole", "2-methylbenzylamine", "thiophene-2-sulfonyl chloride" ], "Reaction": [ "Step 1: 3,4-dimethylisoxazole is reacted with 2-methylbenzylamine in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to yield the final product.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1251584-08-3

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.55

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide

InChI

InChI=1S/C22H20N4O3S2/c1-13-9-10-14(2)16(11-13)23-17(27)12-25-19-18(31-21(24-19)30-3)20(28)26(22(25)29)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,27)

InChI Key

HLNHWYLBNHHBBZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.